2-(Methylthio)imidazole
Overview
Description
2-(Methylthio)imidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure
Mechanism of Action
Target of Action
2-(Methylthio)imidazole, also known as 2-(Methylthio)-1H-imidazole or 2-(methylsulfanyl)-1H-imidazole, is a derivative of imidazole . Imidazole derivatives are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
It’s known that imidazole moieties of histidine and purines are synthesized by different, non-homologous enzymes . These two anabolic pathways are connected by the imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR), which is synthesized in both routes but used only in purine biosynthesis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that this compound may have similar effects
Action Environment
It’s known that benzimidazoles, another class of imidazole derivatives, are effective corrosion inhibitors in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions . This suggests that the action of this compound might also be influenced by environmental factors.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-(Methylthio)imidazole vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)imidazole typically involves the reaction of imidazole with methylthiolating agents. One common method includes the use of sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and cost-effectiveness. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(Methylsulfinyl)-1H-imidazole or 2-(Methylsulfonyl)-1H-imidazole .
Scientific Research Applications
2-(Methylthio)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-(Methylthio)imidazole can be compared with other similar compounds, such as:
2-(Methylthio)aniline: Similar in structure but with different functional groups, leading to distinct chemical properties.
2-Methylthio-2-imidazoline: Another related compound with variations in the ring structure and functional groups.
Properties
IUPAC Name |
2-methylsulfanyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-7-4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOCLWUDDWXHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997984 | |
Record name | 2-(Methylsulfanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7666-04-8 | |
Record name | 1H-Imidazole, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007666048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylsulfanyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylsulfanyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-(Methylthio)-1H-imidazoles?
A1: A prevalent method involves the reaction of α-aminoketones with potassium thiocyanate to yield 1,3-imidazole-2-thiones, which are subsequently alkylated using methyl iodide. [] Another approach utilizes the condensation of 4,5-dihydro-2-(methylthio)-1H-imidazoles with active methylene compounds, resulting in the formation of substituted methyleneimidazolidines alongside the elimination of methanethiol. []
Q2: How does the structure of 2-(Methylthio)-1H-imidazole derivatives influence their biological activity?
A2: Studies focusing on the antiviral activity of 2-(Methylthio)-1H-imidazoles as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) highlight the significance of structural modifications. For instance, the presence of a cyclohexylmethyl group at the 5-position of the imidazole ring, particularly in N-3 alkylated derivatives, significantly enhances activity against HIV-1. []
Q3: Can 2-(Methylthio)-1H-imidazole derivatives be used as corrosion inhibitors?
A3: Research suggests that certain derivatives, like 5-Benzylidine-1-methyl-2-methylthio-imidazole-4-one, exhibit promising corrosion inhibition properties for aluminum in acidic environments. The inhibition mechanism is attributed to the chemisorption of the inhibitor molecules onto the aluminum surface, creating a protective barrier. []
Q4: What unique chemical transformations have been observed with 2-(Methylthio)-1H-imidazoles?
A4: An unusual rearrangement reaction involving a pyrimidinium salt yielded 4-Benzoyl-5-(4-chlorophenyl)-2-(methylthio)-1H-imidazole. This unexpected transformation highlights the potential for novel synthetic pathways and structural diversity within this class of compounds. []
Q5: Are there any applications of 2-(Methylthio)-1H-imidazoles in the synthesis of other important molecules?
A5: Yes, they serve as valuable precursors in the synthesis of biologically relevant compounds. For example, 1-Benzyl-2-(methylthio)-imidazole-5-ketone, derived from simple starting materials, can be elaborated into L-Histidine, a proteinogenic amino acid. This synthetic route also allows for the incorporation of stable isotopes, expanding its utility in biochemical studies. []
Q6: Have 2-(Methylthio)-1H-imidazoles been identified in natural sources, and if so, do they possess biological activity?
A6: 1-(4-Fluorophenyl)-2-(methylthio)-1H-imidazole-5-carboxylic acid has been isolated from the seed coat of the Chinese Windmill Palm Tree (Trachycarpus fortunei). This compound, along with other identified components, exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery emphasizes the potential of natural sources as reservoirs for novel 2-(Methylthio)-1H-imidazole derivatives with therapeutic applications. []
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